2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a combination of benzo[d]isoxazole, piperidine, and nicotinonitrile moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Wissenschaftliche Forschungsanwendungen
2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent due to its complex structure and potential biological activity.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing a benzo[d]isoxazole core, have been found to inhibit brd4 . BRD4, a member of the Bromodomain and Extra-Terminal (BET) family, plays a key role in the regulation of gene transcription and has been identified as an attractive target for cancer treatment .
Mode of Action
BRD4 can bind to acetyl-lysine residues on histone tails of chromatin, acting as an epigenetic reader to regulate gene expression . By binding to BRD4, these compounds can inhibit the expression of key oncogenes .
Biochemical Pathways
The inhibition of BRD4 affects several biochemical pathways. BRD4 promotes the transcription of key genes such as Bcl-2, c-Myc, and CDK6 , which play essential roles in the proliferation and cell cycle progression of tumor cells . Therefore, the displacement of BRD4 from chromatin can inhibit the expression of these oncogenes .
Result of Action
The inhibition of BRD4 by similar compounds has been shown to have anti-proliferative activity against certain cells . For example, certain compounds were effective for BRD4 binding and showed remarkable anti-proliferative activity against MV4-11 cells . These compounds also inhibited the expression levels of oncogenes including c-Myc and CDK6 in a concentration-dependent manner .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:
Formation of Benzo[d]isoxazole: This can be achieved through the cyclization of appropriate precursors such as nitrile oxides and alkynes.
Acetylation of Piperidine: The piperidine ring is acetylated using acetic anhydride or acetyl chloride under basic conditions.
Coupling with Nicotinonitrile: The final step involves the coupling of the acetylated piperidine with nicotinonitrile, often facilitated by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The benzo[d]isoxazole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion of nitrile to amine.
Substitution: Introduction of substituents on the benzo[d]isoxazole ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d]isoxazole Derivatives: These compounds share the benzo[d]isoxazole moiety and exhibit similar pharmacological properties.
Piperidine Derivatives: Compounds containing the piperidine ring are widely studied for their medicinal properties.
Nicotinonitrile Derivatives: These compounds are known for their stability and potential biological activity.
Uniqueness
2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its combination of three distinct moieties, each contributing to its overall pharmacological profile. This combination allows for a diverse range of interactions with biological targets, making it a versatile compound in medicinal chemistry .
Biologische Aktivität
The compound 2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile , also referred to by its CAS number 1797127-60-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H18N4O3, with a molecular weight of approximately 362.4 g/mol. Its structure features a benzo[d]isoxazole moiety, a piperidine ring, and a nicotinonitrile group, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H18N4O3 |
Molecular Weight | 362.4 g/mol |
CAS Number | 1797127-60-6 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Benzo[d]isoxazole : Cyclization of appropriate precursors under acidic or basic conditions.
- Acetylation of Piperidine : The piperidine ring undergoes acetylation using acetic anhydride or acetyl chloride.
- Coupling Reaction : The benzo[d]isoxazole derivative is coupled with the acetylated piperidine using coupling agents like DCC or EDC.
Cytotoxicity and Anticancer Effects
Research has indicated that compounds similar to 2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain isoxazoline derivatives showed potent antineoplastic activities compared to TRAIL protein in mammalian cancer cells .
Case Study:
In a comparative analysis, derivatives were synthesized and screened for their cytotoxicity. Four out of nine compounds exhibited notable cytotoxic effects on tumor cells, suggesting that structural modifications could enhance activity against specific cancer types.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The benzo[d]isoxazole moiety can interact with enzyme active sites, inhibiting their functions.
- Receptor Modulation : The quinazolinone core may bind to receptor sites, affecting downstream cellular pathways.
Pharmacological Studies
Pharmacological evaluations focus on the compound's pharmacokinetics and pharmacodynamics:
- Absorption and Distribution : Studies are ongoing to determine how well the compound is absorbed in biological systems and its distribution within tissues.
- Efficacy and Safety : Research aims to assess the therapeutic potential while monitoring for adverse effects.
Eigenschaften
IUPAC Name |
2-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c21-13-14-4-3-9-22-20(14)26-15-7-10-24(11-8-15)19(25)12-17-16-5-1-2-6-18(16)27-23-17/h1-6,9,15H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJZYPGIYOKVKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.